molecular formula C15H11F3O3 B3143822 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid CAS No. 536975-35-6

4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid

Cat. No. B3143822
CAS RN: 536975-35-6
M. Wt: 296.24 g/mol
InChI Key: MDUDZLWMGWNCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid, also known as 4-BTFB, is an organic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. It is a trifluoromethylated derivative of benzoic acid and is used as a building block in the synthesis of biologically active compounds. 4-BTFB is used as a starting material in the synthesis of drugs, as well as in the synthesis of peptides, proteins, and other biomolecules. 4-BTFB is also used as a reagent in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Degradation and Environmental Stability

The study on the degradation processes of nitisinone (NTBC), a related compound to 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, reveals insights into its stability under various conditions, which could be relevant for understanding the environmental behavior of similar compounds. The stability of NTBC increases with the pH of the solution, and significant degradation products formed include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which exhibit considerable stability under studied conditions. This suggests that related compounds like 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid might also show similar stability profiles, impacting their environmental persistence and degradation pathways (Barchańska et al., 2019).

Gut Function Regulation by Benzoic Acid Derivatives

Benzoic acid derivatives, including 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, may have implications in regulating gut functions due to their antibacterial and antifungal properties. A study discusses how benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This research suggests potential applications of 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid and related compounds in enhancing gut health through appropriate levels, highlighting the need for understanding the balance between beneficial effects and potential toxicity (Mao et al., 2019).

Pharmacological Potential of Structural Analogs

The pharmacological potential of compounds structurally related to 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, such as sultone derivatives found in 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, is underexplored. These compounds, due to their structural similarity to known pharmacologically active cores, may possess anticoagulant, antimicrobial, and antitumor properties. This indicates a promising area for future research to explore the pharmacological applications of 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid and its derivatives (Hryhoriv et al., 2021).

properties

IUPAC Name

4-phenylmethoxy-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-8-11(14(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUDZLWMGWNCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid

Synthesis routes and methods I

Procedure details

Sodium hydride (60%, 1.80 g, 45 mmol) was added to a solution of 4-fluoro-3-trifluoromethyl benzoic acid (4.162 g, 20 mmol) and benzyl alcohol (3.25 g, 30 mmol) in DMSO (50 mL). The mixture was stirred overnight at room temperature, poured into water (50 mL) and acidified with concentrated hydrochloric acid. The white precipitate was filtered off, dissolved in ethyl acetate (ca 50 mL), dried over sodium sulphate and concentrated under reduced pressure. The residue was recrystallised from ethyl acetate/hexane. Yield: 4.252 g (72%). 1H-NMR (400 MHz, CDCl3) δ=5.37 (s, 2H), 7.32-7.48 (m, 6H), 8.12 (d, J=2.0 Hz, 1H), 8.18 (dd, J=8.6, 2.0 Hz, 1H), 13.16 (br s, 1H, —COOH). LRMS (FAB+): 91.1 (100), 297.1 (18, [M+H]+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.162 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of potassium t-butoxide (27.5 g) in N,N-dimethylformamide (120 ml) was added dropwise a solution of benzyl alcohol (15.9 ml) in N,N-dimethylformamide (60 ml) over min. The mixture was stirred for 30 min, and a solution of 4-fluoro-3-trifluoromethylbenzoic acid (20.0 g) in N,N-dimethylformamide (90 ml) was added under ice-cooling. The mixture was stirred at room temperature for 1 hr, and further at 50° C. for 1 hr. The reaction mixture was added to ice water, and acidified with 1M hydrochloric acid (300 ml). The precipitated solid was collected by filtration, and washed with water and then hexane to give the object product (28.2 g) as a white powder.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.